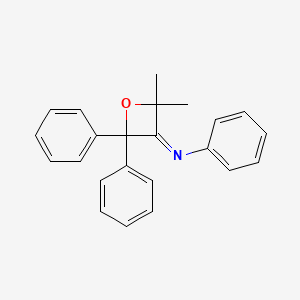![molecular formula C16H13N3O6S B13931089 4-[[2-(2-Nitrophenoxy)acetyl]carbamothioylamino]benzoic acid CAS No. 532940-59-3](/img/structure/B13931089.png)
4-[[2-(2-Nitrophenoxy)acetyl]carbamothioylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(2-Nitrophenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the nitration of phenol to produce 2-nitrophenol, followed by its reaction with chloroacetic acid to form 2-(2-nitrophenoxy)acetic acid. This intermediate is then reacted with isothiocyanate derivatives to introduce the carbamothioylamino group, and finally, the benzoic acid moiety is attached through a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[[2-(2-Nitrophenoxy)acetyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions include amino derivatives, halogenated compounds, and hydrolyzed fragments, depending on the specific reaction conditions .
Scientific Research Applications
4-[[2-(2-Nitrophenoxy)acetyl]carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[[2-(2-Nitrophenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid: Similar structure with a chloro substituent.
2-Methoxyethyl 4-{[(4-nitrophenoxy)acetyl]amino}benzoate: Similar core structure with different substituents.
Uniqueness
4-[[2-(2-Nitrophenoxy)acetyl]carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound in research and industrial applications .
Properties
CAS No. |
532940-59-3 |
|---|---|
Molecular Formula |
C16H13N3O6S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H13N3O6S/c20-14(9-25-13-4-2-1-3-12(13)19(23)24)18-16(26)17-11-7-5-10(6-8-11)15(21)22/h1-8H,9H2,(H,21,22)(H2,17,18,20,26) |
InChI Key |
PVKXLKNWHKSOBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine](/img/structure/B13931021.png)

![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidin-2-one](/img/structure/B13931029.png)


![1-Methyl-8-[2-(4-trifluoromethyl-phenyl)-ethyl]-5,6-dihydro-8h-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B13931052.png)
![3,3'-Diselenobis[2-chloropyridine]](/img/structure/B13931053.png)
![6-(4-(Methoxymethoxy)benzamido)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13931060.png)




